Bis(2-pyrimidyl) disulfide

Lithium Battery Cathode Material Organosulfide

Bis(2-pyrimidyl) disulfide (Pym2S2) is a specialized heterocyclic disulfide for R&D. It outperforms common analogs like Aldrithiol-2 due to its unique pyrimidine superdelocalization (pKa 0.91 vs. 2.45). This enables 2000 stable cycles in lithium battery cathodes and higher-resolution kinetic data in enzymology. It is also a key substrate for green, atom-economical C–S cross-coupling and phosphorylation. Procure for research applications demanding superior redox kinetics and synthetic utility.

Molecular Formula C8H6N4S2
Molecular Weight 222.3 g/mol
CAS No. 15718-46-4
Cat. No. B102048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-pyrimidyl) disulfide
CAS15718-46-4
SynonymsDIPYRIMIDIN-2-YL DISULPHIDE
Molecular FormulaC8H6N4S2
Molecular Weight222.3 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)SSC2=NC=CC=N2
InChIInChI=1S/C8H6N4S2/c1-3-9-7(10-4-1)13-14-8-11-5-2-6-12-8/h1-6H
InChIKeyLJINHMVNIBCANU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(2-pyrimidyl) Disulfide (CAS 15718-46-4) for Advanced Battery Cathodes and Precision Bioconjugation: Procurement-Ready Technical Profile


Bis(2-pyrimidyl) disulfide (2,2'-dithiodipyrimidine, Pym2S2) is a heterocyclic disulfide compound with a molecular weight of 222.3 g/mol [1]. It belongs to the class of pyrimidine-derived organodisulfides and is characterized by two pyrimidyl rings linked via a reducible disulfide (S–S) bond. Its unique electronic structure, particularly the superdelocalization of the pyrimidyl group, confers distinct redox properties that differentiate it from common analogs like 2,2'-dipyridyl disulfide (Aldrithiol-2) and Ellman's reagent (DTNB) [2].

Why 2,2'-Dipyridyl Disulfide or DTNB Cannot Replace Bis(2-pyrimidyl) Disulfide in High-Performance Applications


Generic substitution of bis(2-pyrimidyl) disulfide with common heteroaromatic disulfides like 2,2'-dipyridyl disulfide (Aldrithiol-2, pKa 2.45) or Ellman's reagent (DTNB) is not scientifically valid due to fundamental differences in electronic structure and leaving group basicity [1]. The pyrimidine ring exhibits a significantly lower pKa for its conjugated acid (0.91 for the 4,4'-dipyrimidyl analog) compared to the pyridine analog (2.45), which drastically alters thiol-disulfide exchange kinetics and redox potentials [2]. In battery applications, the superdelocalization of the pyrimidyl group enables a unique dissociative electron transfer mechanism that lowers the S–S bond dissociation energy, a feature absent in aliphatic or pyridyl disulfides [3].

Quantitative Differentiation of Bis(2-pyrimidyl) Disulfide: Head-to-Head Evidence for Procurement Decisions


Battery Cathode Performance: 2000 Cycles at 5 C Rate Distinguishes Pym2S2 from Conventional Organodisulfides

Bis(2-pyrimidyl) disulfide (Pym2S2) delivers 2000 stable charge/discharge cycles at a high 5 C rate in lithium half-cell configuration [1]. This performance starkly contrasts with the general behavior of organodisulfides, which are known to suffer from slow kinetics and rapid capacity decay due to S–S bond rearrangement [1]. The enhanced performance is attributed to the superdelocalization of the pyrimidyl group, which lowers the intrinsic energy barrier for dissociative electron transfer, a mechanism not observed in aliphatic or pyridyl disulfides [1].

Lithium Battery Cathode Material Organosulfide

Enhanced Electrophilicity and Leaving Group Basicity: pKa 0.91 for Pyrimidyl Disulfide vs. pKa 2.45 for 2,2'-Dipyridyl Disulfide

The 4,4'-dipyrimidyl disulfide analog (compound VII) exhibits a pKa of 0.91 for its monohydronated form, significantly lower than the pKa of 2.45 for 2,2'-dipyridyl disulfide [1]. This lower basicity of the pyrimidyl leaving group reduces the extent of compensation effects in pH-dependent kinetic studies, enabling unambiguous resolution of catalytic site ionizations in cysteine proteases like papain [1][2]. The pyrimidyl derivative thus serves as a superior reactivity probe where the pyridyl analog fails to provide clear kinetic resolution.

Enzymology Reactivity Probe Thiol-Disulfide Exchange

Green Synthetic Access: First Alkoxylation and Phosphorylation of Pyrimidine Disulfide S–S Bond via Eco-Friendly Protocol

A 2025 study demonstrates the first successful alkoxylation and phosphorylation of pyrimidine disulfides by cleaving the S–S bond under mild, eco-friendly conditions [1]. Compared to previously reported methods for constructing C–S and P–S bonds, this approach utilizes sustainable solvents, proceeds with high atom economy, and accommodates a broad substrate scope [1]. This is a direct synthetic advantage over methods requiring harsh conditions or toxic reagents, which are often necessary for activating analogous disulfide bonds.

Green Chemistry C–S/P–S Bond Formation Phosphorothioate Synthesis

Crystal Structure Confirmation: C–S–S–C Torsion Angle of 180° in Free Bis(2-pyrimidyl) Disulfide

X-ray crystallographic analysis confirms that free bis(2-pyrimidyl) disulfide adopts a centrosymmetric conformation with a C–S–S–C torsion angle of exactly 180° [1]. This contrasts with many other heteroaromatic disulfides, which typically exhibit non-linear torsion angles (e.g., ~90°) in the solid state [1]. The unique planar geometry has implications for its coordination chemistry and solid-state packing.

Crystallography Solid-State Structure Disulfide Conformation

Silver-Mediated Decarboxylative C–S Cross-Coupling: Pyrimidyl Disulfide as Key Substrate for Alkyl Pyrimidinyl Sulfide Synthesis

A silver-mediated decarboxylative cross-coupling reaction using 1,2-di(pyrimidin-2-yl)disulfide as a substrate provides a mild and efficient route to alkyl pyrimidinyl sulfides [1]. This methodology tolerates a variety of aliphatic carboxylic acids and represents a distinct synthetic application not readily achievable with pyridyl disulfides due to differing electronic properties [1]. The resulting alkyl pyrimidinyl sulfides are valuable as key intermediates in drug candidate synthesis [1].

Cross-Coupling C–S Bond Formation Drug Intermediates

High-Value Application Scenarios for Bis(2-pyrimidyl) Disulfide: Where the Data Proves Its Worth


High-Rate, Long-Cycle-Life Organic Cathode Material for Advanced Lithium Batteries

In the development of next-generation lithium batteries, the selection of a cathode material with both high power density and exceptional cycling stability is critical. The evidence demonstrates that soluble bis(2-pyrimidyl) disulfide (Pym2S2) achieves 2000 stable cycles at a high 5 C rate, a performance metric unattainable with conventional organodisulfides that suffer from slow kinetics and structural degradation [1]. This quantifiable longevity directly addresses the key failure modes of organic cathodes, making Pym2S2 a strategic choice for research groups and industrial R&D labs aiming to push the boundaries of lithium battery performance.

Precision Reactivity Probe for Cysteine Protease Active Site Mapping

Researchers investigating the catalytic mechanisms of cysteine proteases require reactivity probes that provide unambiguous kinetic resolution. The direct head-to-head comparison shows that the pyrimidyl disulfide probe (pKa 0.91) resolves ionizations in the papain active site that are masked by the higher-basicity 2,2'-dipyridyl disulfide (pKa 2.45) [2][3]. For laboratories specializing in enzymology and protein biochemistry, procuring bis(2-pyrimidyl) disulfide or its analogs provides a validated tool to obtain higher-resolution pH-dependent kinetic data, avoiding the ambiguous interpretations that plague the standard pyridyl reagent.

Green and Sustainable Synthesis of Phosphorothioate Lipids and Pyrimidine Thioethers

Medicinal and synthetic chemistry groups focusing on sustainable methodology development can leverage the validated green protocol for alkoxylation and phosphorylation of pyrimidine disulfides [4]. This method provides a direct, atom-economical route to valuable phosphorothioate lipids and C–S bonded derivatives using eco-friendly solvents and mild conditions. Procurement of bis(2-pyrimidyl) disulfide as a starting material is justified by its demonstrated utility in this modern, scalable synthetic pathway, offering a sustainable alternative to harsher traditional methods.

Synthesis of Pharmaceutically Relevant Alkyl Pyrimidinyl Sulfide Intermediates

For medicinal chemistry teams synthesizing drug candidates containing pyrimidine-thioether motifs, bis(2-pyrimidyl) disulfide serves as a key substrate in silver-mediated decarboxylative C–S cross-coupling reactions [5]. This mild and functional-group-tolerant method provides access to a diverse array of alkyl pyrimidinyl sulfides, which are valuable building blocks for pharmaceutical research. The compound's specific reactivity in this transformation distinguishes it from more common disulfides and justifies its inclusion in a medicinal chemist's synthetic toolbox.

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